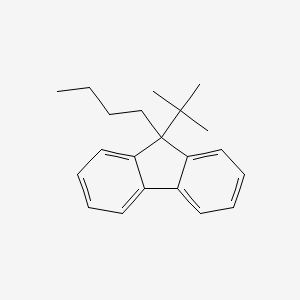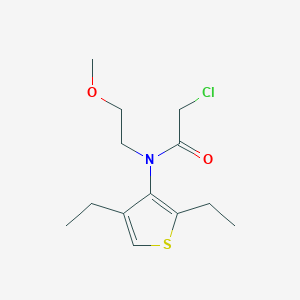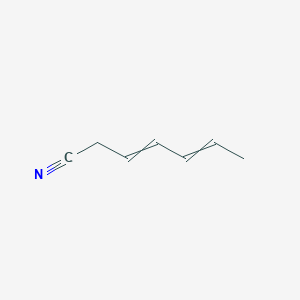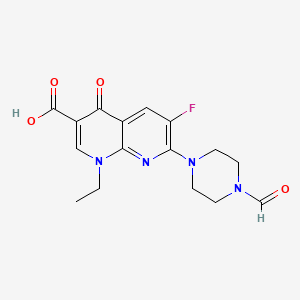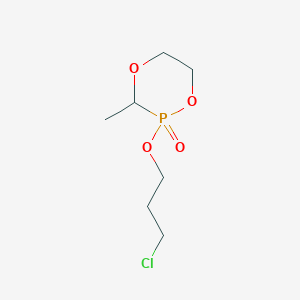
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one is a chemical compound with a unique structure that includes a chloropropoxy group and a dioxaphosphinanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 3-chloropropanol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反応の分析
Types of Reactions
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloropropoxy group can be substituted with other functional groups, such as alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinanone derivatives.
科学的研究の応用
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways are subject to ongoing research, but preliminary studies suggest involvement in key cellular functions.
類似化合物との比較
Similar Compounds
- 2-(3-Chloropropoxy)tetrahydro-2H-pyran
- 2-(Chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine Hydrochloride
- 4-(3-Chloropropoxy)-3-methoxyacetophenone
Uniqueness
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.
特性
CAS番号 |
87989-65-9 |
|---|---|
分子式 |
C7H14ClO4P |
分子量 |
228.61 g/mol |
IUPAC名 |
2-(3-chloropropoxy)-3-methyl-1,4,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-7-10-5-6-12-13(7,9)11-4-2-3-8/h7H,2-6H2,1H3 |
InChIキー |
CKDMNBNFGVYPBQ-UHFFFAOYSA-N |
正規SMILES |
CC1OCCOP1(=O)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
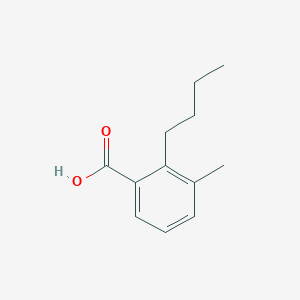
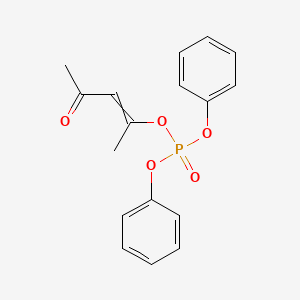
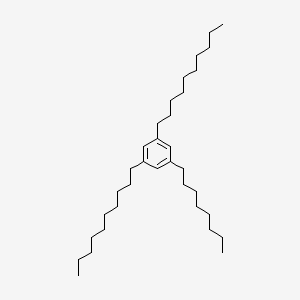
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
